4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride
Overview
Description
4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride is a chemical compound with a molecular formula of C10H15NO2·HCl It is a derivative of phenol, characterized by the presence of an aminoethyl group and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-ethoxyphenol.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors in the nervous system, influencing neurotransmitter activity.
Pathways Involved: The compound affects pathways related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Dopamine: A neurotransmitter with a similar aminoethyl group.
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another compound with an aminoethyl group but different functional properties.
Uniqueness
4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group differentiates it from other aminoethyl derivatives, providing unique properties for various applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-2-ethoxyphenol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-13-10-7-8(5-6-11)3-4-9(10)12;/h3-4,7,12H,2,5-6,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNFALAZNJMRQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCN)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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